molecular formula C11H16O B14616168 2-(Cyclopenta-1,3-dien-1-yl)cyclohexan-1-ol CAS No. 57383-32-1

2-(Cyclopenta-1,3-dien-1-yl)cyclohexan-1-ol

Katalognummer: B14616168
CAS-Nummer: 57383-32-1
Molekulargewicht: 164.24 g/mol
InChI-Schlüssel: IGBJXMGFFUODQQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Cyclopenta-1,3-dien-1-yl)cyclohexan-1-ol is an organic compound with a unique structure that combines a cyclopentadiene ring with a cyclohexanol moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopenta-1,3-dien-1-yl)cyclohexan-1-ol typically involves the Diels-Alder reaction, a well-known cycloaddition reaction. In this process, cyclopentadiene reacts with cyclohexenone under controlled conditions to form the desired product. The reaction is usually carried out at elevated temperatures to facilitate the formation of the cyclohexanol ring .

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Cyclopenta-1,3-dien-1-yl)cyclohexan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclohexanone derivatives, while reduction can produce various alcohols.

Wissenschaftliche Forschungsanwendungen

2-(Cyclopenta-1,3-dien-1-yl)cyclohexan-1-ol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(Cyclopenta-1,3-dien-1-yl)cyclohexan-1-ol involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular pathways and biological responses .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its combination of a cyclopentadiene ring and a cyclohexanol moiety. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Eigenschaften

CAS-Nummer

57383-32-1

Molekularformel

C11H16O

Molekulargewicht

164.24 g/mol

IUPAC-Name

2-cyclopenta-1,3-dien-1-ylcyclohexan-1-ol

InChI

InChI=1S/C11H16O/c12-11-8-4-3-7-10(11)9-5-1-2-6-9/h1-2,5,10-12H,3-4,6-8H2

InChI-Schlüssel

IGBJXMGFFUODQQ-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(C(C1)C2=CC=CC2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.